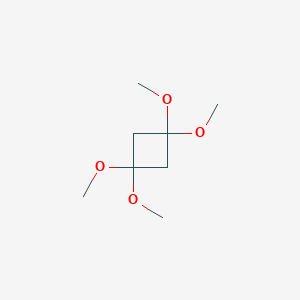

1,1,3,3-Tetramethoxycyclobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetramethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-9-7(10-2)5-8(6-7,11-3)12-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVULSQIDDDMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404267 | |

| Record name | 1,1,3,3-Tetramethoxycyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152897-19-3 | |

| Record name | 1,1,3,3-Tetramethoxycyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-Tetramethoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1,1,3,3 Tetramethoxycyclobutane

Advanced Synthetic Approaches for Cyclobutane (B1203170) Systems

Principles of Green Chemistry in Synthesis Relevant to Cyclobutanes

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, often leading to improved yields, shorter reaction times, and easier purification. These reactions can be facilitated by grinding reactants together, sometimes with a catalytic agent, or by exposing neat reactants to energy sources like microwave irradiation. While this methodology has been successfully applied to various organic reactions, including cycloadditions, specific protocols for the solvent-free synthesis of 1,1,3,3-Tetramethoxycyclobutane are not detailed in the reviewed literature. In principle, such a synthesis could be envisioned by the dimerization of 1,1-dimethoxyethylene under solvent-free conditions, potentially initiated by heat or UV light, but specific experimental data, yields, and reaction conditions are not published.

Application of Catalytic Methodologies

Catalysis is fundamental to modern organic synthesis, offering pathways to products with high efficiency and selectivity. For the synthesis of cyclobutanes, various catalytic systems are employed, including those based on transition metals (e.g., ruthenium, copper) for photochemical cycloadditions or Lewis acids for thermal processes. These catalysts can facilitate [2+2] cycloadditions that might otherwise be inefficient or non-selective. For instance, photoredox catalysis using ruthenium(II) complexes has been shown to promote the efficient [2+2] heterodimerization of dissimilar acyclic enones under visible light. organic-chemistry.org However, the application of specific catalytic systems for the targeted synthesis of this compound from 1,1-dimethoxyethylene is not explicitly described.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher product yields and purities. This technique has been applied to multicomponent reactions and the synthesis of various heterocyclic and carbocyclic systems. rsc.orgnih.gov While microwave assistance is a plausible method for potentially accelerating the thermal cycloaddition of 1,1-dimethoxyethylene, specific, reproducible protocols and detailed research findings for the synthesis of this compound using this method are not available in the surveyed scientific literature.

Ultrasound-Assisted Synthetic Protocols

The application of ultrasonic irradiation in organic synthesis, known as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This technique has been used for the synthesis of various heterocyclic compounds and in phase-transfer catalysis, sometimes under solvent-free conditions. researchgate.netchesci.com The formation of localized high-temperature and high-pressure zones during cavitation can promote chemical reactivity. Despite its successful application in many areas of organic synthesis, specific reports detailing the ultrasound-assisted synthesis of this compound could not be located.

Stereoselective Synthesis of Cyclobutane Derivatives

The stereoselective synthesis of cyclobutane derivatives is a highly active area of research, as the spatial arrangement of substituents on the cyclobutane ring is crucial for the biological activity and physical properties of the molecule. Methodologies to control stereochemistry include chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. For example, enantioselective [2+2] cycloadditions can be achieved using visible light irradiation in the presence of a chiral phosphoric acid catalyst. organic-chemistry.org Furthermore, diastereoselective syntheses of 1,1,3,3-tetrasubstituted cyclobutanes have been reported through the cycloaddition of bicyclo[1.1.0]butanes with other reagents. rsc.org

These methods provide access to complex, multi-substituted cyclobutanes with high stereocontrol. However, this compound itself is a symmetrical molecule that does not possess chiral centers. The primary stereochemical consideration in its formation via dimerization of 1,1-dimethoxyethylene is the relative orientation of the substituents, leading to cis and trans isomers. The stereochemical outcome of this specific dimerization is typically dependent on the reaction mechanism (e.g., concerted vs. stepwise radical pathway) and the conditions employed (photochemical vs. thermal), but specific studies focusing on advanced stereoselective control for this simple structure are not prominent in the literature.

Applications of 1,1,3,3 Tetramethoxycyclobutane in Organic Synthesis

Role of 1,1,3,3-Tetramethoxycyclobutane as a Synthetic Building Block

As a synthetic building block, this compound offers a masked form of 1,3-cyclobutanedione, which can be unmasked under acidic conditions. This in situ generation of the reactive dione (B5365651) allows for subsequent transformations in a controlled manner, making it a key intermediate in the synthesis of a wide array of cyclic compounds.

Precursor for the Construction of Carbo- and Heterocyclic Systems

The reactivity of 1,3-cyclobutanedione, generated from this compound, makes it an excellent precursor for the synthesis of various carbocyclic and heterocyclic frameworks. The dione's two carbonyl groups and the activated methylene (B1212753) bridges provide multiple reaction sites for cyclization and annulation reactions. For instance, substituted 1,3-cyclobutanediones, which can be formed from the dimerization of ketenes, are known to be valuable precursors in their own right. wikipedia.org The parent 1,3-cyclobutanedione, accessible from its tetramethoxy acetal (B89532), can undergo condensation reactions with various dinucleophiles to form fused heterocyclic systems. While specific examples starting directly from this compound are not extensively documented in readily available literature, the analogous chemistry of cyclohexane-1,3-diones in the synthesis of six-membered nitrogen-containing heterocycles suggests a similar potential for 1,3-cyclobutanedione. researchgate.net The synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione from indene-1,3-dione and 1,3-dibromopropane (B121459) further illustrates the utility of the cyclobutane (B1203170) core in constructing complex carbocyclic systems. ajgreenchem.com

Synthetic Intermediate for Functionalized Cyclobutenes

Functionalized cyclobutenes are valuable intermediates in organic synthesis, often participating in ring-opening and cycloaddition reactions. While direct conversion of this compound to functionalized cyclobutenes is not a commonly reported pathway, its role as a precursor to 1,3-cyclobutanedione is key. The dione can be reduced to 1,3-cyclobutanediol, which serves as a versatile starting material for the synthesis of various cyclobutene (B1205218) derivatives. nih.gov For example, treatment of 1,3-cyclobutanediol with activating agents allows for the introduction of good leaving groups, which can then be eliminated to form the cyclobutene double bond. This strategy has been employed to synthesize a series of aryl-substituted cyclobutene derivatives. nih.gov Although this represents an indirect route, the stability and ease of handling of this compound make it an attractive starting point for the multi-step synthesis of these strained rings.

Application in the Preparation of Nitrogen-Containing Bicyclic Derivatives

The synthesis of nitrogen-containing bicyclic compounds is of significant interest due to their prevalence in biologically active molecules and natural products. nih.gov this compound, through its conversion to 1,3-cyclobutanedione, can serve as a precursor for such scaffolds. Condensation reactions between 1,3-dicarbonyl compounds and nitrogen-containing reagents are a common strategy for constructing nitrogen heterocycles. For example, the reaction of cyclohexane-1,3-diones with various reagents can lead to the formation of acridine-1,8-diones and other nitrogen-containing fused systems. researchgate.net By analogy, 1,3-cyclobutanedione can be expected to react with reagents like enamines or ammonium (B1175870) acetate (B1210297) in the presence of aldehydes to construct bicyclic systems containing a nitrogen atom. While specific examples detailing the use of this compound in the synthesis of nitrogen-containing bicyclic derivatives are not prevalent in the literature, the established reactivity of the derived dione points towards its potential in this area. google.comspringernature.commdpi.com

Integration into Total Synthesis Strategies

Utility in Cascade Reactions for Enhanced Synthetic Efficiency

Contributions to Atom Economy, Step Economy, and Redox Economy in Complex Syntheses

The efficiency of a synthetic route can be evaluated by several metrics, including atom economy, step economy, and redox economy. nih.gov

Atom Economy: This concept, introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgkccollege.ac.in Reactions with high atom economy are environmentally benign as they generate minimal waste. The use of this compound can contribute to atom economy if the subsequent reactions of the deprotected 1,3-cyclobutanedione are designed to be addition or rearrangement reactions, which inherently have 100% atom economy. scranton.eduprimescholars.com

The strategic use of this compound in total synthesis, therefore, has the potential to align with the modern goals of creating efficient, economical, and environmentally friendly synthetic routes.

Preparation of Advanced Derivatives from this compound

This compound serves as a valuable starting material for the synthesis of a variety of advanced chemical structures. Its primary utility in organic synthesis stems from its role as a stable precursor to the highly reactive and versatile intermediate, cyclobutane-1,3-dione (B95015). The transformation of this compound into more complex derivatives typically involves a two-step sequence: the hydrolysis of the methoxy (B1213986) groups to generate cyclobutane-1,3-dione, followed by subsequent condensation or cycloaddition reactions to build more elaborate molecular frameworks.

The initial and crucial step in the utilization of this compound is its hydrolysis to cyclobutane-1,3-dione. This reaction involves the acid-catalyzed cleavage of the four methoxy groups. While specific detailed research findings on the hydrolysis of this compound are not extensively documented in readily available literature, the general principle of acetal and ketal hydrolysis is a fundamental and well-established transformation in organic chemistry. Typically, this is achieved by treatment with an aqueous acid, which protonates the oxygen atoms of the methoxy groups, making them good leaving groups (methanol) and facilitating the formation of the corresponding dicarbonyl compound. The resulting cyclobutane-1,3-dione is a key building block for a range of more complex molecules.

The true synthetic potential of this compound is realized through the subsequent reactions of the in situ or isolated cyclobutane-1,3-dione. This dione possesses active methylene hydrogens situated between the two carbonyl groups, making it an excellent substrate for a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction, ultimately leading to an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the case of cyclobutane-1,3-dione, it can react with various aldehydes and ketones in the presence of a basic catalyst, such as piperidine (B6355638) or an amine salt, to yield highly substituted cyclobutane derivatives. wikipedia.org

A representative example of the Knoevenagel condensation involving a related dione is the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid, which proceeds in ethanol (B145695) with piperidine as a base to form a conjugated enone. wikipedia.org This type of reaction highlights the utility of diones in constructing complex molecular architectures. The reaction conditions for Knoevenagel condensations can be varied, including the use of microwave irradiation, solvent-free conditions, and various catalysts to optimize yields and selectivity. sigmaaldrich.com

Furthermore, the derivatives of cyclobutane-1,3-dione, such as squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione), are precursors to a class of intensely colored and fluorescent compounds known as squaraine dyes. nih.gov These dyes are typically synthesized through the condensation of squaric acid or its derivatives with electron-rich aromatic or heterocyclic compounds. nih.gov Although the direct synthesis from this compound is a multi-step process initiated by its hydrolysis, it represents a pathway to these advanced functional materials.

The table below summarizes the key transformations and intermediates involved in the preparation of advanced derivatives starting from this compound.

| Starting Material | Intermediate | Reaction Type | Product Class |

| This compound | Cyclobutane-1,3-dione | Hydrolysis | Dione |

| Cyclobutane-1,3-dione | - | Knoevenagel Condensation | Substituted Cyclobutanes |

| Cyclobutane-1,3-dione | Squaric Acid | Oxidation/Tautomerization | Oxocarbon Acid |

| Squaric Acid | - | Condensation | Squaraine Dyes |

In addition to condensation reactions, the cyclobutane ring system itself, derived from this compound, can be incorporated into larger, more complex structures. For instance, cyclobutane-containing analogues of biologically active molecules like combretastatin (B1194345) A4 have been synthesized, where the cyclobutane ring serves as a stable isostere for a double bond. nih.gov The synthesis of such molecules often involves the [2+2] cycloaddition of styrene (B11656) derivatives to form a cyclobutanone, which is then further functionalized. nih.gov While not a direct derivatization of this compound, these examples showcase the importance of the cyclobutane motif in medicinal chemistry, a motif accessible from precursors like cyclobutane-1,3-dione.

Advanced Research Directions and Computational Studies of 1,1,3,3 Tetramethoxycyclobutane

Computational Chemistry and Mechanistic Insights

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like 1,1,3,3-tetramethoxycyclobutane at an electronic level. These methods offer insights into reaction mechanisms that are often inaccessible through experimental means alone.

Quantum Mechanical Studies (e.g., DLPNO-CCSD(T) calculations)

High-level quantum mechanical calculations are essential for achieving high accuracy in predicting molecular energies and properties. The "gold standard" in quantum chemistry is often considered the Coupled-Cluster method with singles, doubles, and perturbative triples, known as CCSD(T). nih.gov However, its computational cost, which scales steeply with the size of the system, has historically limited its application to very small molecules. nih.gov

To address this limitation, modern local variants of CCSD(T) have been developed, such as the domain-based local pair natural orbital method, DLPNO-CCSD(T). nih.govgoogle.com This approach offers near-linear scaling of computational effort with system size, making it possible to apply this high level of theory to larger and more complex molecules, including substituted cyclobutanes. nih.govnih.gov The DLPNO-CCSD(T) method has been successfully used to calculate benchmark-quality relative energies for systems with hundreds of atoms. nih.govnih.gov While specific DLPNO-CCSD(T) studies on this compound are not prominent in the literature, the method's proven ability to handle large molecules with high accuracy makes it an ideal tool for investigating its electronic structure and reaction energetics. nih.govnih.gov The implementation is available in quantum chemistry software packages like ORCA and is often used with specific accuracy settings, such as TightPNO, to ensure reliable results. google.comreddit.com

Table 1: Key Features of the DLPNO-CCSD(T) Method

| Feature | Description | Source(s) |

|---|---|---|

| Accuracy | Considered the "gold standard" of quantum chemistry, providing benchmark-quality results. | nih.gov |

| Scaling | Exhibits asymptotically linear scaling O(N), allowing calculations on large systems. | nih.gov |

| Applicability | Can be used for systems with hundreds of atoms, including entire proteins. | nih.govnih.gov |

| Implementation | Available in software like ORCA, often requiring an auxiliary basis set for RI approximation. | google.comgoogle.com |

| Open-Shell Systems | Can handle open-shell systems, often by transforming UHF orbitals to Quasi-Restricted Orbitals (QROs) to reduce spin contamination. | google.com |

Transition State Analysis and Energy Landscapes

Understanding a chemical reaction requires a detailed map of its potential energy surface, including the reactants, products, intermediates, and the transition states that connect them. For complex reactions, such as the ring-opening of substituted cyclobutanes, the energy landscape can be surprisingly intricate. researchgate.netarxiv.org

Computational studies on related strained-ring systems, like cyclopropanes, have revealed complex phenomena such as bifurcations on the energy landscape. researchgate.netarxiv.org A bifurcation occurs when a single reaction path splits into two or more distinct product channels after passing through a transition state. These can be "uphill bifurcations," where the decision point occurs on a ridge after the transition state, or "downhill bifurcations." researchgate.netarxiv.org The application of external forces, as in mechanochemistry, can fundamentally alter the topology of the energy landscape, for instance, by causing two separate transition states to merge into one. researchgate.netarxiv.org Such detailed explorations can explain the selectivity of ring-opening reactions (e.g., disrotatory vs. conrotatory pathways). researchgate.net These advanced concepts are directly relevant to the potential reactions of this compound, where the substituents can create a highly complex and manipulable energy landscape.

Table 2: Concepts in Energy Landscape Analysis

| Concept | Description | Relevance to Cyclobutane (B1203170) | Source(s) |

|---|---|---|---|

| Potential Energy Surface | A multidimensional surface that describes the energy of a molecule as a function of its geometry. | Maps the pathways for reactions like ring-opening or decomposition. | researchgate.net |

| Transition State | A specific configuration along a reaction coordinate that represents the highest energy barrier between reactants and products. | Determines the activation energy of a reaction. | researchgate.netnsf.gov |

| Bifurcation | A point on the reaction path where it splits, leading to different products or intermediates. | Can explain unexpected product ratios and reaction selectivity. | researchgate.netarxiv.org |

| Force-Transformed Landscape | The potential energy surface as modified by an external mechanical force. | Relevant for understanding mechanochemical reactions and how force can alter reaction pathways. | arxiv.orgnsf.gov |

Application of Frontier Molecular Orbital Theory to Cyclobutane Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is associated with nucleophilic or electron-donating character, while the LUMO is associated with electrophilic or electron-accepting character. youtube.comlibretexts.org

FMO theory is highly successful in explaining pericyclic reactions, which are central to the chemistry of cyclobutanes. wikipedia.org For example, the formation of a cyclobutane ring via a [2+2] cycloaddition and its reverse, the electrocyclic ring-opening, are processes whose feasibility under thermal or photochemical conditions is governed by the symmetry of the frontier orbitals, as described by the Woodward-Hoffmann rules. wikipedia.orgyoutube.com In a photochemical cycloaddition, one molecule in an excited state interacts with a ground-state molecule, allowing for a symmetry-allowed reaction pathway. youtube.com

For larger molecules with extensive electron delocalization, standard FMOs can be spread across the entire molecule, making it difficult to pinpoint the reactive site. nih.gov To address this, the concept of frontier molecular orbitalets (FMOLs) has been developed. Orbitalets are localized in both physical space and energy, providing a clearer picture of the reactive functional groups within a large molecule, a concept that would be highly applicable to analyzing the reactivity of the methoxy-substituted cyclobutane ring. nih.gov

Advanced Spectroscopic Analysis for Mechanistic Elucidation

While basic spectroscopy identifies stable compounds, advanced techniques are required to probe the fleeting moments of a chemical reaction, revealing transient species and mapping the reaction pathway as it unfolds.

Elucidation of Transient Intermediate Structures

Many chemical reactions proceed through a series of short-lived intermediates that are not observable in the final product mixture. Identifying these transient species is crucial for a complete mechanistic understanding. Time-resolved in-situ (TRIS) monitoring techniques have become powerful tools for this purpose. researchgate.netresearchgate.net

By using methods like synchrotron X-ray diffraction during a mechanochemical reaction (e.g., ball milling), researchers can directly observe the formation and consumption of crystalline intermediate phases. researchgate.netnih.gov For instance, in the mechanochemical synthesis of a metal-organic framework (MOF), as many as four distinct and short-lived intermediate phases were detected before the final product crystallized. researchgate.net The combination of complementary techniques, such as tandem TRIS X-ray diffraction and TRIS Raman spectroscopy, can provide a more complete picture, revealing the presence of both crystalline and amorphous intermediates. nih.gov Another advanced method, single-molecule force spectroscopy (SMFS), can probe the mechanochemistry of individual cyclobutane rings, providing insights into their transition states and reactivity under mechanical stress. nsf.gov

In-situ Monitoring of Reaction Pathways

In-situ monitoring allows chemists to watch reactions happen in real time, providing a continuous view of the transformation from reactants to products. nih.govrsc.org This approach is a significant leap beyond traditional methods that analyze reactions at discrete time points. The data from in-situ studies often reveal a typical reaction profile consisting of an initial induction period, a growth phase where the product forms, and a final plateau when the reaction is complete. nih.gov

A variety of sophisticated in-situ techniques are now available. For solution-phase reactions, custom-designed microfluidic reactors integrated with single-bounce Attenuated Total Reflectance (ATR) spectroscopy can provide both spatial and temporal resolution of the reaction progress. rsc.org For solid-state mechanochemical reactions, real-time monitoring is often achieved by performing the reaction directly in the path of a high-energy synchrotron X-ray beam. nih.gov This has revealed that mechanochemical transformations can be highly dynamic, with reaction rates sometimes exceeding those in solution. nih.gov These powerful methods provide unprecedented detail on reaction kinetics and the influence of catalysts or additives on the reaction pathway. nih.gov

Table 3: Comparison of In-situ Monitoring Techniques

| Technique | Principle | Information Gained | Typical Application | Source(s) |

|---|---|---|---|---|

| TRIS Synchrotron X-Ray Diffraction | Diffraction of high-energy X-rays by the reacting powder. | Real-time tracking of crystalline phases, formation of intermediates, reaction kinetics. | Solid-state mechanochemical synthesis (e.g., ball milling). | researchgate.netnih.gov |

| TRIS Raman Spectroscopy | Inelastic scattering of monochromatic light, providing vibrational information. | Tracking of specific chemical bonds and functional groups, identifying amorphous intermediates. | Complement to XRD for solid-state reactions. | researchgate.netnih.gov |

| ATR-Integrated Microfluidics | Infrared spectroscopy using an ATR crystal embedded in a microreactor. | Spatiotemporally resolved concentration profiles of reactants and products. | Solution-phase reactions, kinetic parameter determination. | rsc.org |

| Single-Molecule Force Spectroscopy (SMFS) | Measures the force required to induce a chemical change in a single polymer-linked molecule. | Threshold activation forces, insights into force-modified reaction pathways. | Studying mechanophores and polymer chemistry. | nsf.gov |

Future Perspectives in Cyclobutane Chemistry and Specific Research on this compound

The field of cyclobutane chemistry is experiencing a renaissance, driven by the unique three-dimensional structures and properties these four-membered rings can impart to molecules. nih.gov This resurgence is paving the way for exciting future research directions, with specific implications for compounds like this compound. The strategic placement of four methoxy (B1213986) groups on the cyclobutane core in a 1,1,3,3-pattern presents distinct opportunities for innovation in materials science, synthetic methodology, and medicinal chemistry.

A significant future trend lies in the development of novel synthetic techniques for producing polysubstituted cyclobutanes with high levels of control over stereochemistry. rsc.orgnih.gov For this compound, this translates to a focus on diastereoselective syntheses that can selectively yield the cis or trans isomers. Such methods are crucial as the spatial arrangement of the methoxy groups will profoundly influence the molecule's physical and chemical properties. The development of catalytic and eco-friendly synthesis methods will also be a key area of advancement. marketresearchintellect.com

In the realm of materials science, the rigid and puckered conformation of the cyclobutane ring in this compound makes it an intriguing building block for advanced polymers and networked materials. nih.gov Future research will likely explore the incorporation of this motif into polymer backbones to create materials with tailored thermal properties, mechanical strength, and permeability. The methoxy groups offer sites for further functionalization, allowing for the creation of cross-linked networks or materials with specific surface properties.

Computational chemistry will continue to be an indispensable tool for predicting the behavior of cyclobutane derivatives. For this compound, detailed computational studies will be essential to understand its conformational landscape, including the energetic barriers between different puckered states. acs.orgacs.org These theoretical insights will be invaluable for designing experiments and for explaining observed reactivity. Future computational work may also focus on simulating the interactions of this molecule with biological targets or within material matrices.

The application of cyclobutanes in medicinal chemistry is a rapidly growing area, with the cyclobutane ring being recognized as a valuable scaffold for introducing conformational rigidity and improving pharmacokinetic properties. nih.gov While this compound itself may not be a drug candidate, its unique substitution pattern could serve as a starting point for the design of novel bioactive molecules. The 1,3-disposition of the gem-dimethoxy groups could act as a scaffold to present other functional groups in a precise spatial orientation for interaction with biological receptors.

Future research is also expected to delve into the mechanochemistry of cyclobutane-containing molecules. nih.gov The controlled ring-opening of cyclobutanes can be triggered by mechanical force, leading to changes in polymer contour length and potentially serving as a basis for developing stress-responsive materials. The influence of the 1,1,3,3-tetramethoxy substitution pattern on the force-dependent kinetics of such processes would be a novel and exciting area of investigation.

Finally, the unique electronic environment created by the four electron-donating methoxy groups could lead to interesting and underexplored reactivity. Future studies may investigate the potential of this compound and its derivatives as ligands in organometallic chemistry or as precursors to novel reactive intermediates.

Table of Potential Research Directions for this compound

| Research Area | Specific Focus | Potential Applications |

| Synthetic Chemistry | Diastereoselective synthesis of cis and trans isomers. | Access to stereochemically pure materials and intermediates. |

| Development of catalytic and green synthesis routes. | More efficient and sustainable production. | |

| Materials Science | Incorporation into polymer backbones. | Creation of materials with tailored thermal and mechanical properties. |

| Use as a cross-linking agent. | Development of novel networked materials. | |

| Computational Chemistry | Detailed conformational analysis and puckering dynamics. | Understanding structure-property relationships. |

| Simulation of interactions with biological targets. | Guiding medicinal chemistry efforts. | |

| Medicinal Chemistry | Use as a rigid scaffold for drug design. | Development of new therapeutic agents with improved properties. nih.gov |

| Mechanochemistry | Investigation of force-induced ring-opening reactions. | Design of stress-responsive materials and molecular switches. nih.gov |

| Reactive Intermediates | Exploration as a precursor to novel carbenes or ylides. | Discovery of new chemical transformations. |

Q & A

Basic: What are the established synthetic routes for 1,1,3,3-Tetramethoxycyclobutane, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via acid-catalyzed cyclization or transacetalization reactions. A common approach involves reacting cyclobutanone with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). Key variables affecting yield include:

- Temperature: Elevated temperatures (>80°C) accelerate cyclization but may promote side reactions (e.g., methanol elimination).

- Catalyst concentration: Excess acid can lead to decomposition; optimal molar ratios are 1:10 (acid:substrate).

- Solvent polarity: Polar aprotic solvents (e.g., THF) improve cyclobutane ring stability .

Table 1: Representative Synthetic Conditions

| Method | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed cyclization | H₂SO₄ | 80 | 65–70 | |

| Transacetalization | HCl | 60 | 55–60 |

Basic: How is this compound characterized spectroscopically, and what key peaks confirm its structure?

Answer:

Structural confirmation relies on FT-IR and ¹³C NMR :

- FT-IR: Strong C-O-C stretching at 1080–1120 cm⁻¹ and cyclobutane ring deformation at 750–800 cm⁻¹ .

- ¹³C NMR: Distinct methoxy signals at δ 50–55 ppm and cyclobutane carbons at δ 30–35 ppm. Splitting patterns confirm symmetry (two equivalent methoxy groups per carbon) .

Advanced Tip: Use Raman spectroscopy to resolve overlapping IR peaks, particularly for ring strain analysis (cyclobutane-specific bands at 300–400 cm⁻¹) .

Advanced: How does thermal stability impact experimental design for reactions involving this compound?

Answer:

The compound’s thermal instability necessitates careful temperature control:

- Decomposition threshold: Degrades above 120°C, releasing methanol and forming cyclobutene derivatives.

- Mitigation strategies:

Advanced: What methodologies resolve conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

Answer:

Discrepancies in SN2 reactivity (e.g., with Grignard reagents) arise from steric hindrance and solvent effects. A systematic approach includes:

Kinetic studies: Monitor reaction progress via GC-MS to identify intermediates (e.g., methoxy-group cleavage products).

Computational modeling: DFT calculations (B3LYP/6-31G*) predict transition-state geometries, revealing steric barriers at C2/C4 positions .

Solvent screening: Low-polarity solvents (e.g., toluene) favor SN2 pathways by reducing ion-pair stabilization .

Basic: What precautions are critical for handling this compound in laboratory settings?

Answer:

- Storage: Keep at 2–8°C in amber glass under inert gas to prevent hydrolysis .

- Personal protective equipment (PPE): Use nitrile gloves and fume hoods; methanol release upon degradation is a respiratory irritant .

- Waste disposal: Neutralize with aqueous NaHCO₃ before disposal to avoid exothermic decomposition .

Advanced: How is this compound utilized in mechanistic studies of strained-ring systems?

Answer:

The compound’s cyclobutane ring serves as a model for studying:

- Ring-opening polymerization: Initiated by Lewis acids (e.g., BF₃·OEt₂) at 60°C, yielding polyethers with tunable glass transition temperatures (Tg = 80–120°C) .

- Electrophilic addition: Reacts with halogens (e.g., Br₂) to form 1,3-dibromo derivatives, with regioselectivity mapped via Hammett σ⁺ constants .

Table 2: Reactivity in Electrophilic Additions

| Electrophile | Product | Selectivity Ratio (C2:C4) |

|---|---|---|

| Br₂ | 1,3-dibromo derivative | 3:1 |

| Cl₂ | 1,3-dichloro derivative | 2:1 |

Advanced: What analytical challenges arise in quantifying trace impurities of this compound, and how are they addressed?

Answer:

Common impurities include residual cyclobutanone and methanol adducts. Resolution strategies:

- GC-MS with derivatization: Silylation (BSTFA) enhances volatility of polar impurities.

- HPLC-DAD: Use C18 columns (ACN:H₂O = 70:30) to separate cyclobutane derivatives (retention time = 8.2 min) from precursors .

Critical Note: Impurity profiles vary by synthesis batch; always validate purity via dual-column chromatography before kinetic studies .

Basic: What role does this compound play in materials science research?

Answer:

The compound is a precursor for:

- Cross-linked polymers: Photo-initiated polymerization yields networks with high thermal resistance (decomposition >300°C).

- Coordination complexes: Reacts with Ti(OiPr)₄ to form cyclobutane-bridged metallocycles, characterized by X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.